DNA repair protein RAD50 is a crucial component of the MRE11-RAD50-NBS1 complex, which plays a significant role in the repair of DNA double-strand breaks. This protein is encoded by the RAD50 gene in humans and shares high similarity with its yeast counterpart, Saccharomyces cerevisiae Rad50. RAD50 is essential for various cellular processes, including DNA damage response, cell cycle checkpoint activation, and telomere maintenance. Mutations in RAD50 are associated with several genetic disorders, including Nijmegen breakage syndrome-like disorder.
RAD50 is classified as a member of the structural maintenance of chromosomes family of proteins. The protein is predominantly studied in eukaryotes but has homologs in prokaryotic archaea. The RAD50 protein exhibits ATPase activity, which is vital for its function in DNA repair mechanisms. Its interactions with MRE11 and NBS1 form the MRN complex, which is critical for recognizing and processing DNA ends during repair processes .
The synthesis of RAD50 involves transcription of the RAD50 gene followed by translation into protein. The protein undergoes post-translational modifications that may influence its activity and interactions. Techniques such as recombinant DNA technology can be employed to produce RAD50 in vitro for research purposes. Additionally, studies often utilize yeast two-hybrid systems to analyze protein-protein interactions within the MRN complex, providing insights into the functional dynamics of RAD50 .
RAD50 features a unique structure characterized by a long coiled-coil domain that facilitates dimerization. This domain brings together the N- and C-termini to form a globular ATPase head domain. The presence of a zinc-binding motif known as the "zinc-hook" at the end of the coiled-coil region allows for further stabilization and interaction with DNA .
The molecular architecture of RAD50 is crucial for its function, as it allows for flexible conformational changes upon ATP binding and hydrolysis, which are essential for its role in DNA repair .
RAD50 participates in several biochemical reactions within the MRN complex. These include:
These reactions are critical for both homologous recombination and non-homologous end joining pathways involved in double-strand break repair.
The mechanism through which RAD50 operates involves several key steps:
This multi-step process underscores the importance of RAD50 in maintaining genomic stability.
RAD50 exhibits several notable physical properties:
Chemically, RAD50's functionality is heavily reliant on its ATPase activity, which is essential for driving conformational changes necessary for its role in DNA repair .
RAD50 has significant implications in various scientific fields:
Research continues to explore the potential of targeting the MRN complex, including RAD50, as a therapeutic strategy for cancer treatment .
RAD50 is a member of the structural maintenance of chromosomes (SMC) protein family and serves as the central architectural scaffold within the MRE11-RAD50-NBS1 (MRN) complex. Its domain organization features:
Table 1: Key Structural Domains of RAD50
Domain | Residue Range | Function | Structural Feature |
---|---|---|---|
N-terminal NBD | 1–190 | ATP binding/hydrolysis; dimerization interface | Walker A motif (GXXGXGKS) |
C-terminal NBD | 686–852 | ATP binding; cooperation with N-terminal NBD | Walker B motif (hhhhDE) |
Coiled-coil domain | 191–685 | Mechanical flexibility; DNA tethering | Antiparallel α-helices |
Zinc-hook motif | 635–734 | Inter-complex dimerization via Zn²⁺-dependent interactions | Conserved CxxC sequence |
Residues 1281–1289 reside within the C-terminal NBD and are critical for RAD50’s ATP-driven mechanics:
Table 2: Functional Impact of Residues 1281–1289 Mutations
Mutation | ATPase Activity | DNA Tethering | MRE11 Regulation | Cellular Phenotype |
---|---|---|---|---|
R1285A | ↓ 80% | Disrupted | Uncontrolled resection | Hypersensitivity to ionizing radiation |
G1283D | ↓ 60% | Partial loss | Delayed ATM activation | Impaired DSB repair |
The RAD50-MRE11 interface is anchored by MRE11’s C-terminal helix-loop-helix (HLH) domain binding to RAD50’s NBD:
High-resolution structures reveal how RAD50 engages DNA:
Table 3: Structural Studies of RAD50-DNA Complexes
Technique | Organism | Key Findings | PDB/EMDB Accession |
---|---|---|---|
X-ray crystallography | Thermotoga maritima | RAD50 NBD dimer bound to AMPPNP and dsDNA; DNA contacts via strand-loop-helix | PDB: 4FBK |
Cryo-EM | Chaetomium thermophilum | Full MRN structure; linear coiled coils, Nbs1 wrapping around Mre11 | EMD-14881, PDB: 7ZR1 |
Cryo-EM | Human MRN | RAD50 zinc-hook tetramerization; 120-nm DNA tethering architecture | EMD-14882 |
The structural data confirm that residues 1281–1289 are integral to the ATPase-driven conformational cycle that licenses RAD50’s DNA repair functions. Mutations here destabilize the NBD dimer interface, explaining their association with Nijmegen breakage syndrome-like disorder and cancer predisposition [5] [10].
Chemical Compounds Mentioned
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